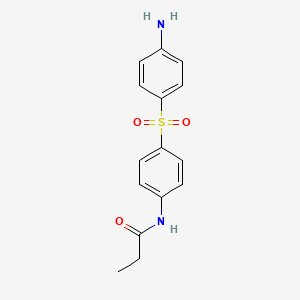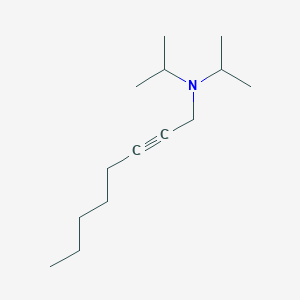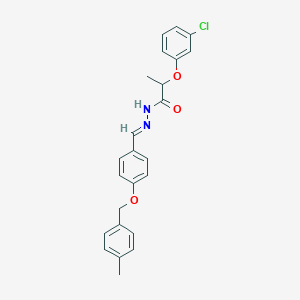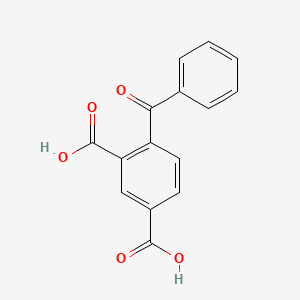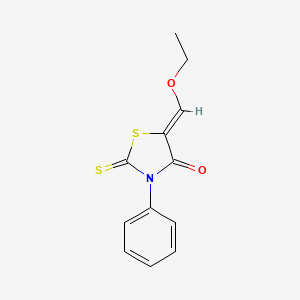
2-Thioxo-3-phenyl-5-(ethoxymethylene)thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thioxo-3-phenyl-5-(ethoxymethylene)thiazolidin-4-one is a heterocyclic compound with the molecular formula C12H11NO2S2. It belongs to the thiazolidinone family, which is known for its diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thioxo-3-phenyl-5-(ethoxymethylene)thiazolidin-4-one typically involves the reaction of thiosemicarbazide with ethyl acetoacetate in the presence of a base, followed by cyclization with phenyl isothiocyanate. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity .
化学反応の分析
Types of Reactions
2-Thioxo-3-phenyl-5-(ethoxymethylene)thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The ethoxymethylene group can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidinones.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Potential use in the development of new materials with unique properties
作用機序
The mechanism of action of 2-Thioxo-3-phenyl-5-(ethoxymethylene)thiazolidin-4-one involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s thioxo group is crucial for its biological activity, as it can form covalent bonds with nucleophilic residues in proteins .
類似化合物との比較
Similar Compounds
3-Phenyl-2-thioxo-1,3-thiazolidin-4-one: Lacks the ethoxymethylene group.
5-Benzylidene-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: Contains a benzylidene group instead of ethoxymethylene.
5-(3-Methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one: Contains a methoxybenzylidene group
Uniqueness
2-Thioxo-3-phenyl-5-(ethoxymethylene)thiazolidin-4-one is unique due to its ethoxymethylene group, which imparts distinct chemical reactivity and biological activity compared to other thiazolidinone derivatives .
特性
分子式 |
C12H11NO2S2 |
|---|---|
分子量 |
265.4 g/mol |
IUPAC名 |
(5Z)-5-(ethoxymethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H11NO2S2/c1-2-15-8-10-11(14)13(12(16)17-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8- |
InChIキー |
IXVMWMZSWAFBKA-NTMALXAHSA-N |
異性体SMILES |
CCO/C=C\1/C(=O)N(C(=S)S1)C2=CC=CC=C2 |
正規SMILES |
CCOC=C1C(=O)N(C(=S)S1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


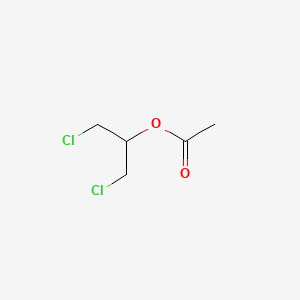
![1,3,5-Tris[2-(ethenyloxy)ethyl]-1,3,5-triazinane](/img/structure/B12007528.png)
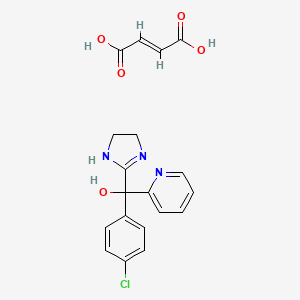
![Ethyl 7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12007555.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B12007560.png)
![(5Z)-5-[(5-bromo-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007564.png)

![6-imino-N-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12007569.png)
![4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007580.png)
